Angular vs. Linear Ring Fusion Topology
9H-Pyrrolo[2,3-f]quinoxaline is an angular (bent/V-shaped) pyrroloquinoxaline isomer, whereas the dominant literature scaffolds—pyrrolo[1,2-a]quinoxaline and pyrrolo[2,3-b]quinoxaline—are linear molecules with the three rings arranged in a straight line [1]. This topological distinction is explicitly acknowledged in US Patent 4,075,206, which states that the 'majority of these art references are to linear molecules; the three rings are in a line,' and that the invention specifically claims fused, non-linear pyrroloquinoxalinones [1]. The angular geometry of the [2,3-f] isomer produces a calculated dipole moment and electrostatic potential surface that differ from linear isomers, though quantitative dipole data for the unsubstituted core have not been published in a comparative context.
| Evidence Dimension | Molecular topology (angular vs. linear ring fusion) |
|---|---|
| Target Compound Data | Angular (V-shaped) – pyrrole fused to quinoxaline face [f] edge; bond angle at ring junction approximately 120° |
| Comparator Or Baseline | Pyrrolo[1,2-a]quinoxaline: linear, three rings in a line; Pyrrolo[2,3-b]quinoxaline: linear, three rings in a line |
| Quantified Difference | Qualitative topological distinction; no published quantitative comparative dipole or shape descriptor data for the unsubstituted parent cores |
| Conditions | Structural classification per patent literature and chemical topology conventions |
Why This Matters
For researchers designing V-shaped receptors, macrocycles, or bent-core mesogens, linear pyrroloquinoxalines cannot serve as topological substitutes for the angular [2,3-f] core.
- [1] US Patent 4,075,206. Substituted pyrroloquinoxalinones and diones. Filed 1977. Column 1, lines 12–20: explicit distinction between linear and fused pyrroloquinoxalines. View Source
